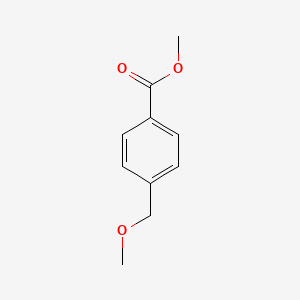

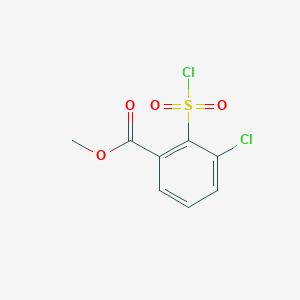

Methyl 4-(methoxymethyl)benzoate

概要

説明

Methyl 4-(methoxymethyl)benzoate is a chemical compound with the molecular formula C10H12O3 . It has a molecular weight of 180.2 . It is a liquid at room temperature and is stored at 2-8°C .

Molecular Structure Analysis

The molecular structure of Methyl 4-(methoxymethyl)benzoate consists of a benzoate group attached to a methoxymethyl group . The InChI code for this compound is 1S/C10H12O3/c1-12-7-8-3-5-9(6-4-8)10(11)13-2/h3-6H,7H2,1-2H3 .Physical And Chemical Properties Analysis

Methyl 4-(methoxymethyl)benzoate has a density of 1.1±0.1 g/cm3, a boiling point of 250.3±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.8±3.0 kJ/mol and a flash point of 98.4±17.2 °C . Its refractive index is 1.504 .科学的研究の応用

Photophysical Properties

Methyl 4-(methoxymethyl)benzoate has been a subject of interest in photophysical studies. Kim et al. (2021) synthesized Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and investigated its unique luminescent properties in various solvents, highlighting its potential in deep blue luminescence applications (Kim et al., 2021).

Chemical Synthesis

Lou Hong-xiang (2012) synthesized Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the synthesis of bisbibenzyls, indicating its utility in the synthesis of natural products with biological activities (Lou Hong-xiang, 2012).

Renewable Materials Production

Pacheco et al. (2015) conducted a study on the synthesis of methyl 4-(methoxymethyl)benzene carboxylate for the production of biobased terephthalic acid precursors, suggesting its role in developing renewable materials (Pacheco et al., 2015).

Photopolymerization

Guillaneuf et al. (2010) explored the use of methyl 4-methoxybenzoate in photopolymerization, highlighting its potential in the creation of new imaging compounds and applications in the flavor and perfume industry (Guillaneuf et al., 2010).

Mesomorphic Properties

Research by Muhammad et al. (2016) on methyl 4-(4-alkoxystyryl)benzoates revealed insights into their liquid crystalline and fluorescence properties, emphasizing its relevance in materials science (Muhammad et al., 2016).

Photopolymerization Potential

Avci et al. (1996) synthesized various benzoate ester derivatives of ethyl α-hydroxymethylacrylate, including methyl 4-methoxybenzoate, for rapid photopolymerization, expanding the materials available for thin film and coating applications (Avci et al., 1996).

Safety and Hazards

Methyl 4-(methoxymethyl)benzoate is classified as a GHS07 substance, indicating that it poses certain hazards . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing its vapors, mist, or gas, avoiding contact with skin and eyes, and wearing protective equipment .

特性

IUPAC Name |

methyl 4-(methoxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-7-8-3-5-9(6-4-8)10(11)13-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSICQFZFHOPSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(methoxymethyl)benzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Morpholin-4-yl-8,9,10,11-tetrahydroazepino[1,2-a]quinazoline-7-carbaldehyde](/img/structure/B2391210.png)

![4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2391218.png)

![2-Bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2391224.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]-N-[(1S)-1-cyanoethyl]cyclopropane-1-carboxamide](/img/structure/B2391226.png)

![6-chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2391230.png)